molecular formula C6H3BrClFO B1466096 4-Bromo-2-chloro-5-fluorophenol CAS No. 1036383-21-7

4-Bromo-2-chloro-5-fluorophenol

Cat. No. B1466096
Key on ui cas rn: 1036383-21-7
M. Wt: 225.44 g/mol
InChI Key: DBZOBXATIIXRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183293B2

Procedure details

2-Chloro-5-fluorophenol (24.1 g, 165 mmol) was dissolved in anhydrous chloroform (200 mL), heated to 75° C. and treated with a solution of bromine (8.5 mL, 165 mmol) in anhydrous chloroform (40 mL) added dropwise over 5 minutes. After 3 hours the reaction was treated with additional bromine (1.7 mL, 33 mmol) in anhydrous chloroform (15 mL) and stirred at 75° C. After 2 hours, the reaction was cooled to room temperature and treated with dichloromethane (300 mL) and Na2S2O3 (100 mL, saturated aqueous solution). After mixing vigorously, the layers were separated and the organic layer was dried over MgSO4, filtered and concentrated under reduced pressure. The resulting yellow liquid was purified by vacuum distillation. Compound C.1 (22.3 g, 60%) was obtained as a colorless liquid. LC-MS ESI (neg.) m/e: 224.9 (M−H). 1H NMR (400 MHz) (CDCl3) □ 7.51 (d, J=6.9 Hz, 1H); 6.85 (d, J=9.2 Hz, 1H); 5.69 (s, 1H).
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[Br:10]Br.ClCCl.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:10][C:6]1[C:5]([F:8])=[CH:4][C:3]([OH:9])=[C:2]([Cl:1])[CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
24.1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)F)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
After mixing vigorously
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting yellow liquid was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
Compound C.1 (22.3 g, 60%) was obtained as a colorless liquid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC(=C(C=C1F)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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